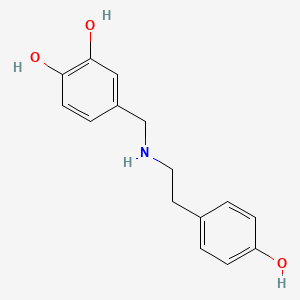

Norbelladine

Beschreibung

Norbelladine as a Central Intermediate in Natural Product Biosynthesis

This compound is the cornerstone of Amaryllidaceae alkaloid (AA) biosynthesis. frontiersin.orgnih.gov It is formed from the condensation of two precursors derived from aromatic amino acids: tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA). nih.govmdpi.com Tyramine originates from L-tyrosine, while 3,4-DHBA is derived from L-phenylalanine through the phenylpropanoid pathway. nih.govnih.govnih.gov

The formation of this compound is a critical, two-step enzymatic process. frontiersin.orgnih.gov Initially, tyramine and 3,4-DHBA condense to form a Schiff base intermediate known as norcraugsodine. jst.go.jpoup.com This reaction is catalyzed by this compound synthase (NBS). researchgate.netfrontiersin.org Subsequently, the intermediate is reduced to this compound by noroxomaritidine/norcraugsodine reductase (NR), an NADPH-dependent reaction. jst.go.jpresearchgate.net Research suggests that NBS and NR function cooperatively, possibly forming a metabolon where the intermediate product is directly channeled from one enzyme to the next, to efficiently synthesize this compound. frontiersin.orgnih.gov This cooperative catalysis has been identified in several Amaryllidaceae species, including Narcissus pseudonarcissus, Narcissus papyraceus, and Leucojum aestivum. jst.go.jp

Once synthesized, this compound serves as the common entry point for all AA structural types. frontiersin.orgnih.gov The immense diversity of AAs arises from a myriad of enzymatic modifications to the this compound scaffold. nih.govnih.gov These modifications include:

O- and N-methylations: Catalyzed by methyltransferases, such as this compound 4′-O-methyltransferase (N4OMT), which produces 4′-O-methylthis compound, a key intermediate for many downstream alkaloids. nih.govjst.go.jp

Oxidative C-C and C-O couplings: Intramolecular phenol-phenol coupling of derivatives like 4′-O-methylthis compound, often catalyzed by cytochrome P450 enzymes (e.g., CYP96T1), leads to the formation of the distinct ring systems characteristic of different AA types, such as the galanthamine (B1674398), lycorine (B1675740), and crinine skeletons. nih.gov

Hydroxylations, reductions, and demethylations: Further enzymatic reactions fine-tune the structures, resulting in the vast array of naturally occurring AAs. frontiersin.orgnih.gov

This central role makes this compound a critical bottleneck and a key regulatory point in the biosynthesis of pharmacologically important compounds like galanthamine, an Alzheimer's disease drug, and lycorine, which has shown anticancer properties. nih.govnih.gov

| Enzyme | Abbreviation | Precursors | Product | Function |

| This compound Synthase | NBS | Tyramine, 3,4-dihydroxybenzaldehyde | Norcraugsodine (Schiff base intermediate) | Catalyzes the condensation of precursors. researchgate.netfrontiersin.org |

| Noroxomaritidine/Norcraugsodine Reductase | NR | Norcraugsodine | This compound | Catalyzes the NADPH-dependent reduction of the intermediate to form this compound. jst.go.jpresearchgate.net |

| This compound 4′-O-methyltransferase | N4OMT | This compound | 4′-O-methylthis compound | Catalyzes the key para-O-methylation of this compound, a gateway to further structural diversification. nih.govjst.go.jp |

Historical Context of this compound Research in Amaryllidaceae Alkaloid Studies

The foundational understanding of this compound's central role in Amaryllidaceae alkaloid biosynthesis was established through pioneering research in the 1960s. Early radiolabeling experiments were instrumental in tracing the metabolic pathways. Studies demonstrated that radioactively labeled tyramine and 3,4-dihydroxybenzaldehyde were incorporated into various Amaryllidaceae alkaloids, including galanthamine, lycorine, and haemanthamine, confirming them as the primary precursors. oup.com

A pivotal study by Battersby and colleagues in 1961 provided direct evidence that these two precursors combine to form this compound, establishing it as the common intermediate for all AAs. frontiersin.orgoup.com This discovery was a landmark in natural product chemistry, providing a unifying biosynthetic scaffold for a large and complex family of alkaloids. For decades, this model has guided research into the biosynthesis of these compounds, and recent enzymatic studies continue to validate and refine this historically significant finding. frontiersin.orgnih.gov

Significance of this compound as a Research Scaffold for Chemical Biology

The versatile and flexible chemical structure of this compound makes it an ideal scaffold for drug development and chemical biology research. nih.gov While many complex Amaryllidaceae alkaloids have been studied for their potent biological activities, this compound and its immediate derivatives have historically been less explored. mdpi.comresearchgate.net However, recent research has focused on synthesizing this compound and its O- and N-methylated analogs to investigate their therapeutic potential. nih.govmdpi.com

These synthetic studies have revealed a range of biological activities, highlighting the potential of the this compound framework as a starting point for developing new therapeutic agents. nih.govmdpi.com Key research findings include:

Anticholinesterase Activity: this compound and its O-methylated derivatives have demonstrated inhibitory activity against butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. mdpi.comresearchgate.net N-methylation of the this compound scaffold was found to enhance this inhibitory effect for certain derivatives. nih.gov

Antiviral Properties: this compound precursors and derivatives have been evaluated for their antiviral effects. Notably, 3,4-dihydroxybenzaldehyde and several O-methylated this compound derivatives were found to inhibit the dengue virus (DENV). mdpi.comresearchgate.net

Cytotoxic Effects: In studies against cancer cell lines, this compound displayed cytotoxicity toward hepatocarcinoma cells, while its precursor, norcraugsodine, was highly cytotoxic to monocytic leukemia cells. mdpi.comresearchgate.net

The ability to readily synthesize and modify the this compound structure allows researchers to systematically explore structure-activity relationships. nih.govmdpi.com This work is crucial for identifying the specific chemical features responsible for biological activity and for designing novel compounds with improved potency and selectivity. nih.govresearchgate.net

| Compound/Derivative | Biological Activity Investigated | Cell Line/Target | Finding |

| This compound | Cytotoxicity | Hepatocarcinoma (Huh7) | Most cytotoxic to this cell line (CC50 = 72.6 μM). mdpi.comresearchgate.net |

| Norcraugsodine | Cytotoxicity | Monocytic leukemia (THP-1) | Highly cytotoxic (CC50 = 27.0 μM). mdpi.comresearchgate.net |

| This compound & O-methylated forms | Anticholinesterase | Butyrylcholinesterase (BuChE) | Displayed significant BuChE inhibition (IC50 values from 26.1 to 91.6 μM). mdpi.comresearchgate.net |

| 3′,4′-O-dimethylthis compound | Antiviral | Dengue Virus (DENV) | Reduced the number of DENV-infected cells (EC50 = 24.1 to 44.9 μM, SI = 4.8). mdpi.comresearchgate.net |

| 4′-O-methylthis compound | Antiviral | Dengue Virus (DENV) | Reduced the number of DENV-infected cells (EC50 = 24.1 to 44.9 μM, SI > 4.9). mdpi.comresearchgate.net |

| N-methylthis compound | Anticholinesterase | Butyrylcholinesterase (BuChE) | N-methylation enhanced BuChE inhibition compared to the non-methylated form. nih.gov |

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H17NO3 |

|---|---|

Molekulargewicht |

259.3 g/mol |

IUPAC-Name |

4-[[2-(4-hydroxyphenyl)ethylamino]methyl]benzene-1,2-diol |

InChI |

InChI=1S/C15H17NO3/c17-13-4-1-11(2-5-13)7-8-16-10-12-3-6-14(18)15(19)9-12/h1-6,9,16-19H,7-8,10H2 |

InChI-Schlüssel |

YJYUDTAJVLORNV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCNCC2=CC(=C(C=C2)O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1CCNCC2=CC(=C(C=C2)O)O)O |

Synonyme |

4-(((2-(4-Hydroxyphenyl)ethyl)amino)methyl)-1,2-benzenediol norbelladine |

Herkunft des Produkts |

United States |

Biosynthesis of Norbelladine

Precursor Utilization and Initial Condensation Reactions

The journey to norbelladine begins with the biochemical transformation of fundamental amino acids into key building blocks.

Origin of Biosynthetic Precursors: Tyramine (B21549) and 3,4-Dihydroxybenzaldehyde (B13553)

This compound is synthesized through the condensation of tyramine and 3,4-dihydroxybenzaldehyde (3,4-DHBA) frontiersin.orgjst.go.jpmdpi.combiorxiv.orgdoaj.orgresearchgate.netresearchgate.netnih.govuniprot.orgjst.go.jp. These precursors originate from the common plant amino acids L-tyrosine and L-phenylalanine, respectively frontiersin.org. Specifically, L-tyrosine is converted into tyramine, a phenethylamine (B48288) derivative, through a decarboxylation reaction, a process well-established in plant metabolism frontiersin.orggenome.jpkegg.jpthieme-connect.comyeastgenome.org. Concurrently, L-phenylalanine is channeled into the shikimate pathway, leading to the formation of caffeic acid, which is subsequently processed to yield 3,4-dihydroxybenzaldehyde frontiersin.org. The enzymes responsible for these upstream conversions, such as tyrosine decarboxylase (TYDC) and phenylalanine ammonia-lyase (PAL), are widely distributed across plant species frontiersin.org.

| Precursor | Originating Amino Acid | Biochemical Pathway (Simplified) |

| Tyramine | L-Tyrosine | Decarboxylation of Tyrosine |

| 3,4-Dihydroxybenzaldehyde | L-Phenylalanine | Shikimate Pathway → Caffeic Acid → 3,4-DHBA |

Enzymatic Catalysis of Norcraugsodine Formation

The initial step in this compound biosynthesis involves the enzymatic condensation of tyramine and 3,4-dihydroxybenzaldehyde. This reaction, catalyzed by this compound Synthase (NBS), forms an imine intermediate known as norcraugsodine frontiersin.orgjst.go.jpresearchgate.netresearchgate.netnih.govjst.go.jp. This condensation is classified as a Mannich-type reaction and is considered the first committed step in the broader Amaryllidaceae alkaloid biosynthetic pathway doaj.orgresearchgate.net. Research has identified NBS enzymes from various Amaryllidaceae species, including Narcissus pseudonarcissus (NpNBS), Leucojum aestivum (LaNBS), and Narcissus papyraceus (NpaNBS), confirming their role in forming norcraugsodine from the two precursors frontiersin.orgjst.go.jpdoaj.orgresearchgate.netnih.gov.

Elucidation of Key Enzymatic Steps in this compound Formation

Understanding the precise roles and mechanisms of the enzymes involved in this compound synthesis has been crucial for deciphering the early stages of AA biosynthesis.

This compound Synthase (NBS) Characterization and Catalytic Role

This compound Synthase (NBS) is a key enzyme responsible for catalyzing the condensation of tyramine and 3,4-dihydroxybenzaldehyde to produce norcraugsodine frontiersin.orgdoaj.orgresearchgate.netresearchgate.netnih.govuniprot.org. NBS is an ortholog of norcoclaurine synthase (NCS), an enzyme critical in the biosynthesis of benzylisoquinoline alkaloids doaj.orgresearchgate.net. Characterization studies have revealed that NBS belongs to the pathogenesis-related protein 10 (PR10) or Bet v1 family doaj.org. Recombinant NBS expressed in Escherichia coli has demonstrated the ability to condense tyramine and 3,4-DHBA, confirming its catalytic function in forming the initial intermediate doaj.org. Studies have shown that NBS exhibits high specificity for 3,4-dihydroxybenzaldehyde as a substrate jst.go.jp. The optimal pH for NBS activity has been reported to be around 4 uniprot.org.

| Enzyme | Primary Reaction Catalyzed | Substrates | Product(s) Formed | Classification/Family |

| This compound Synthase (NBS) | Condensation of tyramine and 3,4-DHBA | Tyramine, 3,4-Dihydroxybenzaldehyde (3,4-DHBA) | Norcraugsodine (intermediate) | PR10/Bet v1 |

| Noroxomaritidine/Norcraugsodine Reductase (NR) | Reduction of norcraugsodine | Norcraugsodine, NADPH | This compound | SDR Superfamily |

Noroxomaritidine/Norcraugsodine Reductase (NR) Functionality and Reaction Mechanisms

Following the formation of norcraugsodine by NBS, the molecule undergoes a reduction step to yield this compound. This reaction is catalyzed by Noroxomaritidine/Norcraugsodine Reductase (NR), which utilizes NADPH as a cofactor frontiersin.orgjst.go.jpnih.govjst.go.jp. NR belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and shares structural similarities with other known reductases involved in alkaloid biosynthesis frontiersin.orgnih.gov. NR enzymes have been identified and characterized from various Amaryllidaceae species, including Narcissus and Leucojum frontiersin.orgjst.go.jpresearchgate.netjst.go.jp. These studies confirm NR's capability to reduce norcraugsodine to this compound, thereby completing the formation of the foundational AA precursor jst.go.jpresearchgate.netresearchgate.netnih.govjst.go.jp.

Genetic and Transcriptomic Insights into this compound Biosynthetic Enzymes

Expression Patterns of Biosynthetic Genes in Plant Tissues

The biosynthesis of this compound, a key precursor for Amaryllidaceae alkaloids (AAs), involves the condensation of tyramine and 3,4-dihydroxybenzaldehyde (3,4-DHBA) frontiersin.orgmdpi.commdpi.com. This process is primarily catalyzed by this compound synthase (NBS) and/or noroxomaritidine/norcraugsodine reductase (NR) frontiersin.orgmdpi.commdpi.comencyclopedia.pub. Studies investigating the expression patterns of these genes in plant tissues reveal tissue-specific localization, which is crucial for understanding alkaloid accumulation.

In Leucojum aestivum and Narcissus species, the genes encoding NBS (e.g., LaNBS, NpNBS) are generally expressed ubiquitously across detected tissues, with the highest mRNA levels observed in bulbs and roots frontiersin.orgnih.gov. In contrast, the expression of NR genes (e.g., LaNR, NpNR) shows a more distinct pattern, with high mRNA accumulation specifically in bulbs and lower levels in other tissues like leaves, stems, and flowers frontiersin.orgnih.gov. For instance, LaNR and NpNR mRNA levels were significantly higher in bulbs compared to other tested tissues frontiersin.orgnih.gov. This differential expression suggests a coordinated but specific role for these enzymes in different plant parts, likely correlating with the sites of this compound and subsequent AA production. While NBS is broadly expressed, the specific enrichment of NR in bulbs points to this organ as a significant site for early AA biosynthesis frontiersin.orgnih.gov.

In Narcissus papyraceus, analysis of this compound 4′-O-methyltransferase (N4OMT), an enzyme involved in a downstream step, also showed high expression in bulbs, followed by flowers, with minimal expression in leaves mdpi.com. This pattern aligns with the high expression of NBS and NR in bulbs, reinforcing the bulb's importance in AA biosynthesis nih.gov.

Heterologous in Microbial and Plant Systems

Given the challenges in obtaining sufficient quantities of Amaryllidaceae alkaloids directly from plants, heterologous biosynthesis in engineered host systems has emerged as a promising alternative frontiersin.orgmdpi.commdpi.comencyclopedia.pubnih.govbiorxiv.org. This approach involves reconstituting the plant's biosynthetic pathway in a more manageable and scalable host, such as microorganisms or other plant species. The goal is to leverage the genetic machinery of these hosts to produce this compound and its derivatives efficiently.

The biosynthesis of this compound is a critical early step in the production of various AAs, including galanthamine (B1674398) frontiersin.orgmdpi.comencyclopedia.pubnih.gov. Reconstituting this pathway in heterologous systems requires the functional expression of key enzymes like NBS and NR frontiersin.orgmdpi.comencyclopedia.pubnih.govbiorxiv.org. Successful heterologous production of this compound has been demonstrated in both microbial systems, particularly yeast (Saccharomyces cerevisiae), and plant-based transient expression systems like Nicotiana benthamiana frontiersin.orgmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netbiorxiv.orgresearchgate.netfrontiersin.org. These efforts aim to overcome limitations associated with low yields and variability in natural plant sources, offering a sustainable route for producing valuable alkaloids frontiersin.orgmdpi.comencyclopedia.pubnih.gov.

Engineered Yeast Platforms for this compound Production

Yeast, particularly Saccharomyces cerevisiae, serves as a well-established platform for the heterologous expression of plant metabolic pathways due to its rapid growth, ease of genetic manipulation, and established fermentation capabilities mdpi.commdpi.comencyclopedia.pubbiorxiv.org. For this compound production, researchers have engineered yeast strains to express the genes encoding the key enzymes involved in its synthesis.

Studies have shown that the co-expression of NBS and NR in Saccharomyces cerevisiae is essential for the detectable production of this compound frontiersin.orgnih.govresearchgate.netresearchgate.net. When both NBS and NR were co-expressed, yeast produced detectable levels of this compound, whereas expressing each protein alone, or simply feeding the yeast with the precursors (tyramine and 3,4-dihydroxybenzaldehyde), did not result in significant this compound accumulation frontiersin.orgnih.govresearchgate.netresearchgate.net. This highlights the importance of the cooperative action of these two enzymes, potentially forming a metabolon to efficiently convert precursors into this compound frontiersin.orgnih.govresearchgate.net. While specific quantitative yield data (e.g., titers or yields per liter) for this compound production in engineered yeast are not extensively detailed in the provided snippets, the successful demonstration of its production confirms the feasibility of this approach frontiersin.orgnih.govresearchgate.netresearchgate.net. Future work in this area may focus on optimizing enzyme expression levels, improving precursor supply, and engineering downstream pathways for the production of more complex AAs mdpi.comencyclopedia.pubbiorxiv.org.

Transient Expression Systems for Pathway Reconstruction (e.g., Nicotiana benthamiana)

Nicotiana benthamiana (tobacco) has become a powerful and widely used plant-based system for the transient expression of heterologous genes and the reconstitution of metabolic pathways mdpi.comresearchgate.netbiorxiv.orgresearchgate.netfrontiersin.orgnih.gov. This system offers advantages such as rapid gene expression, the presence of necessary eukaryotic cellular machinery, and the ability to co-express multiple genes simultaneously using Agrobacterium-mediated transient expression (agroinfiltration) mdpi.comresearchgate.netbiorxiv.orgresearchgate.netfrontiersin.orgnih.gov.

For this compound biosynthesis, N. benthamiana has been employed to reconstitute the early steps of the Amaryllidaceae alkaloid pathway. Studies have demonstrated that co-agroinfiltration of genes encoding NBS and NR, along with a this compound 4′-O-methyltransferase (N4′OMT), can lead to the production of this compound and its methylated derivative, 4′-O-methylthis compound, in planta mdpi.comnih.govresearchgate.netresearchgate.netnih.govuqtr.cafrontiersin.org. For example, transient expression of Leucojum aestivum NBS (LaNBS) and NR (LaNRII) in N. benthamiana successfully catalyzed the conversion of tyramine and 3,4-dihydroxybenzaldehyde to this compound nih.govuqtr.ca. Subsequent O-methylation by a co-expressed LaN4′OMT yielded 4′-O-methylthis compound nih.govuqtr.ca. When combined with cytochrome P450 enzymes like LaCYP96T1, the entire pathway leading to more complex alkaloids such as lycorine (B1675740) could be reconstructed nih.govuqtr.ca. Transient expression systems have yielded detectable levels of this compound and its derivatives, demonstrating the functional activity of these enzymes in a living plant system. For instance, transient expression systems have yielded 0.8–1.2 mg/g fresh weight of 4′-O-methylthis compound .

Synthetic Strategies for Norbelladine and Its Analogs

Total Chemical Synthesis of Norbelladine

The foundational synthesis of this compound typically involves the condensation of readily available precursors followed by a reduction step.

The most common and well-established synthetic route to this compound involves a two-step process: the formation of an imine intermediate followed by its reduction. This method has been adapted for the synthesis of various methylated analogs as well.

Imine Formation: The initial step typically entails the condensation of 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) with tyramine (B21549) (4-hydroxyphenethylamine) in an organic solvent, such as dichloromethane (B109758) or ethyl acetate/methanol mixtures mdpi.comnih.govresearchgate.netbiorxiv.orggoogle.com. This reaction, often carried out at room temperature, yields the corresponding imine intermediate in high yields mdpi.comnih.govresearchgate.net.

Reduction: The imine intermediate is subsequently reduced to the secondary amine, this compound. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation nih.govresearchgate.netbiorxiv.org. Other reducing agents and conditions have also been reported for similar transformations in alkaloid synthesis, such as sodium cyanoborohydride (NaBH₃CN) kmmu.edu.cn or catalytic hydrogenation using palladium on carbon (Pd/C) nih.govresearchgate.netmdpi.com. The reduction step is followed by purification, often using flash chromatography, to isolate this compound biorxiv.org.

Table 3.1.1: Common Synthetic Routes to this compound

| Step | Reaction Type | Key Reactants | Reagents/Conditions | Product Yield (Typical) | Reference(s) |

| 1 | Imine Formation | 3,4-Dihydroxybenzaldehyde, Tyramine | Organic solvent (e.g., CH₂Cl₂, EtOAc/MeOH), RT, 4-12 h | High (98-100%) | mdpi.comnih.govresearchgate.netbiorxiv.orggoogle.com |

| 2 | Reduction | Imine intermediate | NaBH₄ in EtOAc/MeOH, or Pd/C with H₂ gas | 50-100% | nih.govresearchgate.netbiorxiv.org |

| Alternative Reduction | Imine intermediate | NaBH₃CN in methanol | Not specified | kmmu.edu.cn | |

| Alternative Reduction | Imine intermediate | Catalytic hydrogenation (e.g., Pd/C) | Not specified | nih.govresearchgate.netmdpi.com | |

| Purification | Chromatography | Crude this compound | Flash chromatography (e.g., MeCN/H₂O gradient) | 50% (isolated) | biorxiv.org |

Reductive amination is a cornerstone reaction in the synthesis of amines and is integral to the formation of this compound mdpi.comnih.govresearchgate.netbiorxiv.orgnumberanalytics.com. This process involves the conversion of a carbonyl compound (in this case, the aldehyde 3,4-dihydroxybenzaldehyde) into an amine (tyramine) through the formation of an imine intermediate, which is then reduced in situ or in a subsequent step. The versatility of reductive amination makes it a preferred method for forming carbon-nitrogen bonds in the synthesis of complex molecules, including alkaloids numberanalytics.comu-szeged.hu. In the context of this compound synthesis, the reduction of the imine formed between 3,4-dihydroxybenzaldehyde and tyramine is the critical step that establishes the secondary amine linkage biorxiv.org. While the basic reductive amination is not inherently stereoselective, modifications can be employed to introduce chirality in the synthesis of more complex isoquinoline (B145761) alkaloids, such as using chiral auxiliaries or asymmetric catalytic methods for the reduction step u-szeged.huvt.eduresearchgate.netrsc.org. However, for this compound itself, the focus remains on the efficient formation of the secondary amine.

Synthesis of this compound O- and N-Methylated Derivatives

This compound serves as a scaffold for numerous biologically active Amaryllidaceae alkaloids, many of which are O- or N-methylated. The synthesis of these derivatives often involves selective methylation of the phenolic hydroxyl groups or the secondary amine.

The synthesis of O- and N-methylated this compound derivatives can be achieved through chemical methylation or chemoenzymatic strategies, with regioselectivity being a key consideration.

Chemical Methylation:

N-Methylation: The N-methylation of this compound to form N-methylthis compound and its O,N-dimethylated analogs typically involves a three-step sequence. After the initial imine formation and reduction to the secondary amine, the amine is subsequently methylated. Common methylating agents such as formaldehyde (B43269) followed by reduction (reductive methylation) or other methylating reagents can be employed nih.govresearchgate.netmdpi.com.

O-Methylation: Direct chemical O-methylation of this compound using traditional reagents like methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS) often leads to a mixture of products, with non-selective methylation occurring at both the 3′- and 4′-hydroxyl groups. This necessitates rigorous chromatographic purification to isolate specific regioisomers, such as 4′-O-methylthis compound, and often results in lower yields (e.g., ≤43%) . Alternative chemical methylation methods using dimethyl carbonate (DMC) with phase transfer catalysts (PTCs) have also been explored, offering milder conditions and potential for improved regioselectivity in some phenolic methylations mdma.chsci-hub.se.

Chemoenzymatic Methylation:

Enzymatic O-methylation offers a highly regioselective alternative to chemical methods. O-methyltransferases (OMTs) are enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to phenolic hydroxyl groups uni-greifswald.denih.gov. Specific OMTs, such as this compound 4′-O-methyltransferase (NpOMT), have demonstrated high regioselectivity (>90%) for the methylation of the 4′-hydroxyl group of this compound, yielding 4′-O-methylthis compound with minimal formation of byproducts . This approach combines the chemical synthesis of the this compound scaffold with enzymatic functionalization, providing a more controlled and efficient route to specific methylated derivatives . Engineering of OMTs has also been pursued to enhance regioselectivity for specific methylation patterns uni-greifswald.de.

Table 3.2.1: Methylation Strategies for this compound Derivatives

| Type of Methylation | Target Derivative(s) | Method | Selectivity | Yield (Typical) | Reference(s) |

| N-Methylation | N-methylthis compound, O,N-dimethylated analogs | Reductive methylation (e.g., formaldehyde/reduction) | N/A (specific to N-position) | Not specified | nih.govresearchgate.netmdpi.com |

| O-Methylation | 4′-O-methylthis compound | Chemical (MeI, DMS) | Non-selective (mixture of 3′- and 4′- O-methylated products); requires extensive purification. | ≤43% (isolated) | |

| O-Methylation | 4′-O-methylthis compound | Chemical (DMC/PTC) | Can achieve regioselectivity in some phenolic methylations mdma.chsci-hub.se. | Good to excellent | mdma.chsci-hub.se |

| O-Methylation | 4′-O-methylthis compound | Chemoenzymatic (using NpOMT or engineered OMTs) | High regioselectivity (>90%) for 4′- O-methylation. | Not specified | uni-greifswald.de |

| O-Methylation | 3′-O-methylthis compound, 3′,4′-O-dimethylthis compound | Chemical (MeI, DMS) | Non-selective; requires extensive purification. | Not specified | mdpi.com |

While this compound itself does not possess chiral centers, the broader class of isoquinoline alkaloids often features stereogenic centers, particularly at the C-1 position vt.eduacs.orgclockss.org. The synthesis of more complex this compound-derived analogs or other isoquinoline alkaloids may require careful control of stereochemistry. Strategies such as asymmetric reductive amination or diastereoselective reduction of imine intermediates or dihydroisoquinolines are employed to achieve enantioselective synthesis of these related compounds u-szeged.huvt.eduresearchgate.netrsc.org. For the simple O- and N-methylated derivatives of this compound, the primary synthetic challenge lies in achieving regioselectivity of methylation rather than stereoselectivity.

Biocatalytic and Chemoenzymatic Syntheses Utilizing this compound Precursors

Biocatalysis and chemoenzymatic approaches offer promising avenues for the sustainable and selective synthesis of this compound and its derivatives, leveraging the power of enzymes to perform complex transformations under mild conditions.

Enzymatic Synthesis of this compound: Enzymes such as this compound synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR) have been identified as capable of catalyzing the condensation of tyramine and 3,4-dihydroxybenzaldehyde to produce this compound researchgate.net. Whole-cell biocatalysis systems have also been engineered to synthesize this compound from these precursors acs.org.

Enzymatic Methylation: As discussed in Section 3.2.1, O-methyltransferases (OMTs) are central to the regioselective methylation of this compound. For instance, NpOMT can efficiently convert this compound to 4′-O-methylthis compound . The development and engineering of OMTs are key to accessing specific methylated derivatives with high purity uni-greifswald.denih.gov.

Chemoenzymatic Cascades: More broadly, biocatalytic cascades, involving multiple enzymes, are being developed for the synthesis of complex alkaloids, including tetrahydroisoquinolines nih.govnih.govbohrium.com. These strategies can involve the biocatalytic preparation of chiral building blocks or the direct biocatalytic formation of C-N or C-C bonds, integrating enzymatic steps with chemical synthesis nih.govnih.gov. For example, artificial biocatalytic cascades have been designed to synthesize various tetrahydroisoquinoline alkaloids from simple precursors acs.orgbohrium.com.

Biological Activity and Mechanistic Investigations of Norbelladine and Its Derivatives

Enzyme Inhibition Profiles

Norbelladine and its derivatives have demonstrated inhibitory activity against several enzymes, suggesting potential therapeutic applications, particularly in the context of Alzheimer's disease and inflammation.

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), primarily by increasing acetylcholine (B1216132) levels in the brain. This compound and its O-methylated derivatives have shown notable activity, particularly against butyrylcholinesterase (BuChE).

Acetylcholinesterase (AChE) Inhibition: In contrast to its activity against BuChE, this compound and most of its tested derivatives showed weaker inhibition of acetylcholinesterase (AChE). For example, 3′,4′-O-dimethylthis compound exhibited moderate AChE inhibition with an IC50 of 319.6 µM uqtr.camdpi.comnih.govnih.gov. Furthermore, none of the N-methylated derivatives tested inhibited AChE activity by more than 43.6% at the highest concentration used mdpi.com.

Table 1: Cholinesterase Inhibition Profile of this compound and Derivatives

| Compound | Target Enzyme | Substrate | IC50 (µM) | Reference(s) |

| This compound | Butyrylcholinesterase (BuChE) | Acetylthiocholine | 33.26 | uqtr.camdpi.comnih.govnih.govresearchgate.netdoaj.org |

| This compound | Butyrylcholinesterase (BuChE) | Butyrylthiocholine | 26.13 | uqtr.camdpi.comnih.govnih.govresearchgate.netdoaj.org |

| This compound | Butyrylcholinesterase (BuChE) | 8 | ||

| 3′,4′-O-dimethylthis compound | Acetylcholinesterase (AChE) | Acetylthiocholine | 319.6 | uqtr.camdpi.comnih.govnih.gov |

| N-methylthis compound | Butyrylcholinesterase (BuChE) | 3.94 | mdpi.com | |

| 4′-O,N-dimethylthis compound | Butyrylcholinesterase (BuChE) | 10.4 | mdpi.com |

Prolyl oligopeptidase (POP) is another enzyme of interest in neurodegenerative disease research, particularly for its role in the degradation of neuropeptides. While direct studies on this compound's POP inhibitory activity were not extensively detailed in the reviewed literature, some of its derivatives have been evaluated for their POP-modulating properties mdpi.comnih.govresearchgate.netresearchgate.netorcid.org. Specifically, compounds like norcraugsodine, 3′-O-methylnorcraugsodine, and 3′-O-methylthis compound have been assessed for their potential to inhibit POP mdpi.comresearchgate.netresearchgate.net. Further research is needed to clarify this compound's specific interaction with POP.

This compound has also demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways.

COX Inhibition: At a concentration of 0.25 µM, this compound inhibited COX-1 activity by 51% and COX-2 activity by 25% nih.govresearchgate.netthieme-connect.com. These findings suggest a potential anti-inflammatory role for this compound, as COX enzymes are critical in the production of prostaglandins, mediators of inflammation, pain, and fever nih.govthieme-connect.com.

Table 2: Cyclooxygenase (COX) Inhibition by this compound

| Compound | Enzyme | Concentration (µM) | Inhibition (%) | Reference(s) |

| This compound | COX-1 | 0.25 | 51 | nih.govresearchgate.netthieme-connect.com |

| This compound | COX-2 | 0.25 | 25 | nih.govresearchgate.netthieme-connect.com |

Antiviral Activity Research

This compound and its derivatives have shown promise as antiviral agents, with studies focusing on their efficacy against significant human viruses like Dengue virus (DENV) and Human Immunodeficiency Virus type 1 (HIV-1).

Dengue virus (DENV) infection remains a major global health concern, and the search for effective antiviral treatments is ongoing. This compound and several of its derivatives have demonstrated the ability to inhibit DENV replication in cell-based assays.

DENV Inhibition: this compound and its O-methylated derivatives have been shown to reduce DENV infection, with reported EC50 values for this compound ranging from 24.1 µM to 44.9 µM uqtr.camdpi.comnih.govnih.govrsc.org. For instance, 4′-O-methylthis compound showed an EC50 of 50.4 µM with a selectivity index (SI) of 4.5 . Other studies indicate that this compound exhibited an EC50 of 44.9 µM with an SI greater than 4.5 uqtr.camdpi.comnih.govnih.govrsc.org. The O-methylation of this compound derivatives often impacts their antiviral potency and selectivity; for example, 4′-O-methylthis compound, 3′-O-methylthis compound, and 3′,4′-O-dimethylthis compound were found to be among the most selective compounds, with SIs greater than 4.5 uqtr.camdpi.comnih.govnih.govrsc.org. Notably, the O-methylation of norcraugsodine abolished its anti-DENV potential uqtr.camdpi.comnih.govnih.gov.

Table 3: Antiviral Activity Against Dengue Virus (DENV)

| Compound | EC50 (µM) | Selectivity Index (SI) | Reference(s) |

| This compound | 44.9 | > 4.5 | uqtr.camdpi.comnih.govnih.govrsc.org |

| 4′-O-methylthis compound | 50.4 | 4.5 | |

| 4′-O-methylthis compound | 44.9 | > 4.9 | uqtr.camdpi.comnih.govnih.govrsc.org |

| 3′-O-methylthis compound | 44.9 | > 4.5 | uqtr.camdpi.comnih.govnih.govrsc.org |

| 3′,4′-O-dimethylthis compound | 24.1 | 4.8 | uqtr.camdpi.comnih.govnih.govrsc.org |

Research has also explored the impact of this compound and its derivatives on Human Immunodeficiency Virus type 1 (HIV-1) infection.

HIV-1 Inhibition: this compound and certain derivatives have shown activity in inhibiting HIV-1 replication. However, it is noted that HIV-1 infection was often impaired only at cytotoxic concentrations of the compounds uqtr.camdpi.comnih.govnih.gov. This compound and N-methylthis compound were identified as the most active compounds against HIV-1, with EC50 values ranging between 66.89 µM and 42.28 µM, respectively mdpi.comresearchgate.netuqtr.ca. The N-methylation of this compound led to increased selectivity for HIV-1 inhibition, with N-methylthis compound showing an SI of 5.36 compared to 2.22 for this compound mdpi.comresearchgate.netuqtr.ca. Other studies reported EC50 values for HIV-1 ranging from 50.5 µM to 107.2 µM, with SIs between 0.5 and 1.6, highlighting potential toxicity concerns at these concentrations nih.gov.

Table 4: Antiviral Activity Against Human Immunodeficiency Virus (HIV-1)

| Compound | EC50 (µM) | Selectivity Index (SI) | Reference(s) |

| This compound | 66.89 | 2.22 | mdpi.comresearchgate.netuqtr.ca |

| N-methylthis compound | 42.28 | 5.36 | mdpi.comresearchgate.netuqtr.ca |

| This compound | 50.5 | 0.5 | nih.gov |

Interaction with Human Coronavirus (HCoV-OC43)

Research into the antiviral properties of this compound derivatives has indicated potential activity against human coronaviruses. Studies evaluating O- and N-methylated derivatives of this compound have shown that these compounds possess modest antiviral activity against human coronavirus OC43 (HCoV-OC43) mdpi.comnih.govnih.govresearchgate.net. While specific quantitative data (e.g., EC₅₀ values) for this compound's direct interaction with HCoV-OC43 are not extensively detailed in the reviewed literature, the broader class of this compound derivatives has demonstrated an ability to inhibit viral replication mdpi.comnih.govnih.govresearchgate.net. For instance, extracts enriched in phenolic compounds, which include this compound precursors, showed efficiency in inhibiting HCoV-OC43 replication with EC₅₀ values ranging from 1 to 2.5 μg/mL researchgate.net.

Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging

This compound has demonstrated promising antioxidant capabilities, suggesting a role in combating oxidative stress. Its ability to scavenge free radicals and inhibit reactive oxygen species (ROS) has been investigated through various assays.

Radical Scavenging Capabilities (e.g., DPPH, Superoxide)

This compound has been evaluated for its efficacy in scavenging DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals and superoxide (B77818) radicals. In studies, this compound at a concentration of 10 µM was found to quench DPPH radicals by 31% researchgate.netnih.govthieme-connect.com. Concurrently, at the same concentration (10 µM), it reduced superoxide radicals generated from xanthine (B1682287) oxidase by 33% researchgate.netnih.govthieme-connect.com. These findings indicate that this compound possesses significant free radical scavenging activity, contributing to its potential antioxidant effects nih.govthieme-connect.com.

Mechanisms of NF-κB Activation Inhibition

The anti-inflammatory potential of this compound is partly attributed to its ability to inhibit Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation. Research indicates that this compound can inhibit NF-κB activation by 23% at a concentration of 10 µM researchgate.netnih.govthieme-connect.com. Mechanistically, this inhibition is associated with the activation of IκBα, a protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes mdpi.com. This pathway is critical as ROS are intrinsically involved in NF-κB activation, and this compound's antioxidant properties may therefore indirectly contribute to its NF-κB inhibitory effects nih.gov.

In Vitro Cytotoxic Activity in Cellular Models

This compound and its derivatives have been assessed for their cytotoxic effects against various cancer cell lines, revealing differential activities depending on the cell type.

Investigations in Hepatocarcinoma Cell Lines

In studies involving hepatocarcinoma cell lines, such as Huh7, this compound has demonstrated cytotoxic activity. This compound was found to be moderately cytotoxic to Huh7 cells, with reported CC₅₀ values ranging from 72.6 µM to 173.1 µM nih.govnih.govresearchgate.netuqtr.canih.gov. Specifically, this compound was identified as the most cytotoxic compound among tested precursors and derivatives in Huh7 cells, with a CC₅₀ of 72.6 µM nih.govnih.gov.

Studies in Monocytic Leukemia Cell Lines

When examined against monocytic leukemia cell lines, such as THP-1, this compound exhibited modest cytotoxic activity nih.gov. However, a closely related derivative, Norcraugsodine, displayed significantly higher cytotoxicity in THP-1 cells, with a CC₅₀ value of 27.0 µM nih.govuqtr.canih.gov. This highlights how structural modifications, such as methylation, can influence the specific cellular targets and potency of these alkaloid compounds.

Assessment in Adenocarcinoma Cell Lines

Studies evaluating the cytotoxic effects of this compound and its derivatives have included various cancer cell lines, among them adenocarcinoma cell lines. Investigations into the activity of this compound against HCT-8, a human colon adenocarcinoma cell line, indicated low sensitivity to the compound at concentrations up to 500 µM nih.gov. Similarly, a derivative referred to as "compound 22" exhibited poor activity against LoVo colon adenocarcinoma cells, with IC50 values greater than 20 µM thieme-connect.com. For A549 lung carcinoma cells, compound 22 also showed IC50 values exceeding 20 µM thieme-connect.com. While this compound itself demonstrated modest cytotoxic activity against hepatocarcinoma (Huh7) and acute myeloid leukemia (THP-1) cells, with a CC50 of 72.6 µM against Huh7 cells nih.govnih.govdoaj.org, its direct impact on adenocarcinoma lines appears limited based on current data.

Table 1: Cytotoxicity of this compound and Derivatives in Adenocarcinoma Cell Lines

| Compound | Cell Line | CC50 (µM) | Reference |

| This compound | HCT-8 | >500 | nih.gov |

| Compound 22 | LoVo | >20 | thieme-connect.com |

| Compound 22 | A549 | >20 | thieme-connect.com |

Note: Data for adenocarcinoma cell lines specifically for this compound itself is limited. HCT-8 showed low sensitivity. Compound 22 showed poor activity against LoVo and A549.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship studies are crucial for understanding how modifications to the this compound scaffold influence its biological effects. Key modifications explored include O-methylation and N-methylation of the molecule.

O-methylation, particularly at the hydroxyl groups on the aromatic rings, has been investigated for its impact on the cholinesterase inhibitory and antiviral activities of this compound derivatives.

Butyrylcholinesterase (BuChE) Inhibition: this compound itself exhibits significant butyrylcholinesterase (BuChE) inhibition, with an IC50 value of 8.0 µM nih.gov. O-methylation of this compound generally leads to a decrease in BuChE inhibitory potency. For instance, 4′-O-methylthis compound showed weaker inhibition, with an IC50 of 16.1 µM . Further methylation, as seen in 3′,4′-O-dimethylthis compound, resulted in approximately a three-fold decrease in inhibition compared to this compound, with reported IC50 values in the range of 26.1 to 91.6 µM nih.govdoaj.orgnih.govmdpi.com.

Antiviral Activity: O-methylation has also influenced antiviral activity. While this compound showed activity against Dengue virus (DENV) with an EC50 of 67.74–95.76 µM and a selectivity index (SI) of 3.2 nih.gov, certain O-methylated derivatives displayed improved potency or selectivity. For example, 4′-O-methylthis compound exhibited EC50 values ranging from 24.1 to 44.9 µM with SIs greater than 4.9 nih.govdoaj.orgnih.gov. However, the O-methylation of norcraugsodine, a related compound, abolished its anti-DENV potential nih.govdoaj.org.

Table 2: Influence of O-Methylation on Butyrylcholinesterase (BuChE) Inhibition

| Compound | IC50 (µM) | Trend/Notes | Reference |

| This compound | 8.0 | Baseline BuChE inhibitor | nih.gov |

| 4′-O-methylthis compound | 16.1 | Weaker inhibition than this compound | |

| 3′,4′-O-dimethylthis compound | ~24 | ~3-fold decrease in inhibition compared to this compound; general range 26.1-91.6 µM | nih.govdoaj.orgnih.govmdpi.com |

N-methylation, altering the amine group within the this compound structure, has demonstrated a significant impact, particularly on BuChE inhibitory activity.

Butyrylcholinesterase (BuChE) Inhibition: N-methylation of this compound generally enhances its BuChE inhibitory potency. N-methylthis compound emerged as the most potent inhibitor in studies, with IC50 values reported as 3.94 µM or 4 µM nih.gov. This represents approximately a two-fold increase in activity compared to this compound nih.gov. The derivative 4′-O,N-dimethylthis compound also showed enhanced activity, exhibiting 1.5-fold greater BuChE inhibition compared to its non-N-methylated counterpart (4′-O-methylthis compound) nih.gov. Specifically, 4′-O,N-dimethylthis compound displayed an IC50 of 10.4 µM nih.gov. In contrast, N-methylated derivatives generally exhibited low acetylcholinesterase (AChE) inhibition nih.gov.

Antiviral Activity: The impact of N-methylation on antiviral activity against viruses such as DENV and HIV-1 appears to be less pronounced. Studies indicate that N-methylation does not significantly affect the antiviral activity of this compound derivatives nih.govnih.gov. However, N-methylation did contribute to improved selectivity in some cases; for instance, N-methylthis compound showed greater selectivity against DENV compared to this compound due to reduced cytotoxicity (SI of 5.7 vs. 3.3) nih.gov.

Advanced Research Methodologies and Computational Studies on Norbelladine

Molecular Modeling and Computational Chemistry

Molecular modeling and computational chemistry provide powerful tools for understanding the behavior of Norbelladine and the enzymes involved in its metabolism and biosynthesis. These techniques allow researchers to predict structures, simulate interactions, and guide experimental design.

Homology Modeling of this compound-Related Enzymes

The biosynthesis of this compound involves several key enzymes, and homology modeling has been instrumental in predicting their three-dimensional structures. This compound is synthesized from tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) through a process involving this compound synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR) nih.govnih.gov. Homology models for NBS and NR have been generated using templates such as TfNCS and Bet v1-like proteins, employing software like Phyre2 and MOE nih.govresearchgate.netbiorxiv.orgresearchgate.net. These models facilitate subsequent docking studies to understand substrate binding nih.govresearchgate.netbiorxiv.orgfrontiersin.org. Similarly, this compound 4′-O-methyltransferase (NpOMT), an enzyme responsible for methylating this compound, has had its structure predicted using AlphaFold2 for computational analysis biorxiv.orguqtr.ca.

Table 1: Enzymes Involved in this compound Biosynthesis Studied via Homology Modeling

| Enzyme Name | Primary Function | Homology Modeling Approach/Template | Key Ligands Studied in Modeling |

| This compound Synthase (NBS) | Condensation of tyramine and 3,4-DHBA to form norcraugsodine/norbelladine | TfNCS, Bet v1-like proteins; Phyre2, MOE | Tyramine, 3,4-DHBA |

| Noroxomaritidine/Norcraugsodine Reductase (NR) | Reduction of norcraugsodine to this compound | I-Tasser, Phyre2, MOE | Norcraugsodine, NADPH |

| This compound 4′-O-Methyltransferase (NpOMT) | Methylation of this compound at the 4′-OH position | AlphaFold2 | This compound |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking has been extensively used to investigate the interactions of this compound and its derivatives with various proteins, particularly butyrylcholinesterase (BuChE), an enzyme implicated in Alzheimer's disease mdpi.comnih.govresearchgate.net. These simulations predict binding poses and affinities, offering insights into inhibitory mechanisms. Docking scores for this compound and its derivatives with BuChE typically range from -6.42 to -7.4 kcal/mol nih.gov, with values between -6.68 and -7.03 kcal/mol also reported mdpi.com. Key interactions often involve the residue Trp82 at the anionic site of BuChE, with this compound forming hydrophobic and π-π stacking interactions with this residue mdpi.comnih.gov. Other residues like Tyr332, Thr120, and Glu197 have also been identified as important for ligand anchoring nih.govresearchgate.net. Docking studies have also been performed on this compound with its biosynthetic enzymes, NBS and NR, to understand substrate binding nih.govresearchgate.netbiorxiv.orgfrontiersin.org.

Advanced Analytical Techniques for Research on this compound

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical method used for both the qualitative identification and quantitative determination of this compound and its derivatives. This technique allows for the separation and detection of compounds in complex mixtures with high sensitivity and specificity. In biosynthetic studies, HPLC-MS/MS has been employed to monitor the production of this compound in enzymatic assays and microbial cultures, often utilizing internal standards like papaverine (B1678415) for accurate relative quantification mdpi.comfrontiersin.orgresearchgate.net. For example, studies on Amaryllidaceae alkaloid biosynthesis have used HPLC-MS/MS to track the biotransformation of deuterium-labeled precursors into key alkaloids such as galanthamine (B1674398) and lycorine (B1675740) in plant tissue cultures ptbioch.edu.plbibliotekanauki.plresearchgate.netnih.gov. Furthermore, specific Multiple Reaction Monitoring (MRM) transitions have been established for the sensitive and selective detection and quantification of various alkaloids, including this compound mdpi.com. The technique also facilitates the identification of metabolic modifications, such as the detection of O-methylated this compound derivatives, providing insights into enzyme activity and specificity within biosynthetic pathways uqtr.cabiorxiv.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) offers broad coverage for metabolite profiling, accommodating a wide range of compounds through various chromatographic separation and ionization techniques thermofisher.com. In research concerning this compound, LC-MS has been instrumental in identifying metabolic products and assessing enzyme specificity. For instance, LC-MS analysis has identified 3-O-methylthis compound as a minor product in studies investigating this compound O-methyltransferase activity, suggesting potential limitations in enzyme regiospecificity biorxiv.org. LC-MS is also crucial for metabolite identification, where precursor or molecular ions are used to query spectral databases, and MS/MS fragmentation patterns aid in the structural elucidation of unknown metabolites thermofisher.com. This capability is vital for a comprehensive understanding of the complex metabolic pathways involving this compound and its derivatives in plant systems.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Screening

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the screening of volatile or semi-volatile compounds. In the context of Amaryllidaceae alkaloid biosynthesis, GC-MS screening has been utilized to identify both native and deuterated alkaloids resulting from biotransformation experiments involving isotope-labeled precursors ptbioch.edu.plbibliotekanauki.plresearchgate.netnih.gov. This method contributes to a comprehensive characterization of alkaloid profiles found in plant extracts and cell cultures. While this compound may require derivatization for optimal GC-MS analysis, the technique remains important for the broad screening of related compounds and potential metabolites frontiersin.orgnih.gov.

Flow Cytometry in Biological Activity Assays

Flow cytometry has become a pivotal technology for evaluating the biological activities of this compound derivatives, particularly in antiviral assays. This method enables rapid, quantitative analysis of cellular responses at the single-cell level. Research studies have employed flow cytometry to quantify the percentage of virus-infected cells, often identified through reporter genes like GFP, following treatment with this compound derivatives researchgate.netresearchgate.netnih.govnih.gov. By analyzing fluorescently labeled cells, researchers can assess the efficacy of compounds in inhibiting viral replication or modulating other cellular processes. The high uniformity of response observed in flow cytometry analyses enhances the reliability of these biological activity assays biorxiv.org.

Isotope-Labeled Precursor Studies

Biotransformation Experiments with Deuterium-Labeled this compound Precursors in Tissue Cultures

The investigation of biosynthetic pathways for complex natural products, such as Amaryllidaceae alkaloids, frequently incorporates the use of isotope-labeled precursors. Biotransformation experiments utilizing deuterium-labeled this compound precursors, specifically 4'-O-methyl-d3-norbelladine, have been conducted in plant tissue cultures, notably those of Leucojum aestivum ptbioch.edu.plbibliotekanauki.plresearchgate.netnih.gov. These studies are designed to trace the metabolic fate of the precursor and identify its downstream products. By incubating plant cultures with the labeled precursor and subsequently analyzing the resulting metabolites using techniques such as HPLC-MS and GC-MS, researchers have successfully identified the incorporation of the labeled precursor into significant alkaloids, including galanthamine and lycorine ptbioch.edu.plbibliotekanauki.plresearchgate.netnih.gov. These experiments have demonstrated that 4'-O-methyl-d3-norbelladine serves as a substrate for multiple biosynthetic routes, leading to different classes of Amaryllidaceae alkaloids through various intramolecular oxidative phenol (B47542) coupling mechanisms ptbioch.edu.plbibliotekanauki.plresearchgate.netnih.gov. The concentration of the labeled precursor can also influence plant culture growth, underscoring the importance of meticulous experimental design ptbioch.edu.pl.

High-Throughput Screening Methodologies for Enzyme and Compound Discovery

High-throughput screening (HTS) methodologies are indispensable for accelerating the discovery of novel enzymes and bioactive compounds. HTS platforms facilitate the rapid, automated analysis of thousands to millions of samples, significantly enhancing research efficiency numberanalytics.comevotec.comnih.govnuvisan.com. For enzyme discovery, HTS can identify enzymes with specific catalytic activities, such as those involved in the biosynthesis of this compound or its derivatives numberanalytics.com. This often involves screening extensive libraries of genetic material or protein variants to identify novel enzymes or optimize existing ones. In the context of compound discovery, HTS is employed to screen vast chemical libraries against biological targets, aiming to identify potential drug leads or modulators of biological pathways evotec.comnih.govnuvisan.com. Although specific HTS applications directly targeting this compound for enzyme discovery are not extensively detailed in the available literature, the methodology is broadly applicable to uncovering enzymes within its metabolic pathway or identifying compounds that interact with this compound or its derivatives for therapeutic purposes. Advanced techniques, such as functional metagenomic screens utilizing droplet microfluidics, are also contributing to the identification of rare enzymatic activities atrandi.com.

Emerging Research Directions and Future Perspectives for Norbelladine

Strategies for Metabolic Engineering of Norbelladine and Amaryllidaceae Alkaloid Pathways

Metabolic engineering holds significant promise for enhancing the production of this compound and other Amaryllidaceae alkaloids. Current efforts focus on understanding and manipulating the complex biosynthetic pathways within plants and heterologous systems mdpi.comencyclopedia.pubbiorxiv.orglongdom.org. Key strategies include identifying and characterizing rate-limiting enzymes, optimizing precursor supply, and engineering microbial hosts for efficient biosynthesis mdpi.comencyclopedia.pubbiorxiv.orglongdom.org. For instance, research into the enzymes responsible for this compound formation, such as this compound synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR), aims to improve their catalytic efficiency and yield frontiersin.orgbiorxiv.orguniprot.orgresearchgate.net. The reconstitution of these pathways in model organisms like Escherichia coli is a major goal, enabling the study of enzyme function and the optimization of production through directed evolution and synthetic biology approaches biorxiv.orglongdom.orgbiorxiv.org. Understanding the genetic and regulatory mechanisms controlling AA biosynthesis in plants is crucial for successful metabolic engineering strategies mdpi.comresearchgate.net.

Unraveling Undiscovered Biosynthetic Steps and Novel Enzymes

Despite significant progress, the complete biosynthetic pathway of Amaryllidaceae alkaloids, including the precise steps leading to and from this compound, remains incompletely elucidated mdpi.commdpi.comnih.govresearchgate.netcore.ac.uknih.govresearchgate.net. Future research is directed towards identifying novel enzymes involved in the later stages of AA biosynthesis, such as oxidative phenol (B47542) coupling reactions, which are critical for generating the structural diversity observed within this alkaloid class core.ac.ukresearchgate.net. Techniques like comparative transcriptomics, genomics, and proteomics are invaluable for identifying candidate genes encoding these enzymes mdpi.comnih.govnih.govfrontiersin.org. Specifically, uncovering enzymes responsible for modifications beyond this compound, such as methylation (e.g., this compound 4′-O-methyltransferase, NpN4OMT) and subsequent cyclization or coupling reactions, is a key area of focus jst.go.jpnih.govresearchgate.net. The identification of these missing enzymatic steps will pave the way for a more comprehensive understanding and engineering of the entire AA metabolic network.

Exploration of New Pharmacological Targets and Biological Roles

While galanthamine's role in Alzheimer's disease is well-established, the specific pharmacological targets and broader biological roles of this compound itself are still under investigation mdpi.comdrugbank.comnih.govresearchgate.net. Emerging research indicates that this compound possesses intrinsic anti-inflammatory and antioxidant properties mdpi.comresearchgate.net. Furthermore, synthetic derivatives of this compound have shown potential as inhibitors of butyrylcholinesterase (BuChE) and prolyl oligopeptidase, enzymes relevant to Alzheimer's disease mdpi.comebi.ac.ukresearchgate.net. Studies are also exploring its antiviral activities, particularly against viruses like Dengue virus (DENV) and HIV-1 mdpi.comresearchgate.netmdpi.com. Future research will likely focus on elucidating the precise molecular mechanisms underlying these activities, identifying novel therapeutic targets, and exploring this compound's potential in other disease areas. Understanding its interactions with cellular pathways and specific protein targets is crucial for drug development mdpi.com.

Development of Sustainable Biomanufacturing Platforms for this compound and its Derivatives

The limited natural abundance and complex extraction of Amaryllidaceae alkaloids from plants necessitate the development of sustainable biomanufacturing platforms mdpi.comencyclopedia.pubbiorxiv.orglongdom.org. Microbial fermentation, utilizing engineered microorganisms such as E. coli, presents a promising alternative for the production of this compound and its derivatives biorxiv.orglongdom.orgbiorxiv.org. This approach leverages synthetic biology tools to reconstitute the biosynthetic pathways, enabling controlled and scalable production biorxiv.orglongdom.orgbiorxiv.org. Plant cell and hairy root cultures also represent viable biotechnological strategies for producing these valuable compounds mdpi.com. Future advancements will focus on optimizing these platforms through metabolic engineering, strain development, and the implementation of efficient downstream processing techniques to ensure cost-effective and sustainable production of this compound and its valuable derivatives.

Integration of Multi-Omics Data for Comprehensive Pathway Analysis

The complexity of plant secondary metabolism, including the biosynthesis of Amaryllidaceae alkaloids, calls for integrated approaches to unravel its intricacies mdpi.comlongdom.orgresearchgate.netfrontiersin.orgfrontiersin.orgoup.comnih.gov. The synergistic application of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—is essential for a holistic understanding of the this compound biosynthetic pathway mdpi.comlongdom.orgfrontiersin.orgfrontiersin.orgoup.comnih.gov. By integrating these data layers, researchers can identify novel genes, elucidate enzyme functions, understand regulatory networks, and map metabolic flux mdpi.comlongdom.orgfrontiersin.orgfrontiersin.org. This comprehensive analysis will provide critical insights needed for effective metabolic engineering strategies, the discovery of new enzymes, and the optimization of biomanufacturing processes for this compound and its derivatives mdpi.comlongdom.orgfrontiersin.orgfrontiersin.org.

Q & A

Q. How can CRISPR/Cas9 be applied to validate gene function in this compound biosynthesis?

- Methodological Answer : Knockout mutants of candidate genes (e.g., NpOMT) are generated, and metabolite profiling (LC-MS/MS) compares this compound levels in wild-type vs. mutant lines. Complementation assays restore phenotypes to confirm gene function .

Key Methodological Considerations

- Experimental Design : Ensure sample sizes (e.g., n ≥ 3 replicates) and controls (e.g., heat-inactivated enzymes) are statistically robust .

- Data Contradictions : Reconcile divergent results by cross-validating with orthogonal methods (e.g., NMR alongside LC-MS) .

- Ethical Compliance : Adhere to institutional guidelines for genetic modification and data sharing, particularly when patentable enzymes (e.g., NpOMT) are involved .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.